molecular formula C8H9N5 B2498450 2-(1-Tetrazolyl)benzylamine CAS No. 449756-94-9

2-(1-Tetrazolyl)benzylamine

Cat. No. B2498450
CAS RN: 449756-94-9
M. Wt: 175.195
InChI Key: KAPGCSIVXSTJOS-UHFFFAOYSA-N
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Description

“2-(1-Tetrazolyl)benzylamine” is a research chemical with the CAS number 449756-94-9 . It has a molecular weight of 175.19 and a molecular formula of C8H9N5 . The IUPAC name for this compound is [2-(tetrazol-1-yl)phenyl]methanamine .


Synthesis Analysis

The synthesis of tetrazole derivatives often involves the acid-catalyzed cyclization reaction of sodium dicyanamide and sodium azide . This reaction can afford 5,5′-bis(1H-tetrazolyl)amine (H2bta, 2) in high yield (88%) as the monohydrate . Another method involves the heterocyclization reaction of primary amines, orthoesters, and azides .


Molecular Structure Analysis

The molecular structure of “2-(1-Tetrazolyl)benzylamine” can be analyzed using Density Functional Theory (DFT) calculation . The optimized structure of monomers and their complexes can be used to describe the intermolecular interaction .


Chemical Reactions Analysis

Benzylamines, including “2-(1-Tetrazolyl)benzylamine”, can undergo various chemical reactions. For instance, a Rh-catalyzed C–H alkylation of benzylamines with alkenes has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1-Tetrazolyl)benzylamine” include a molecular weight of 175.19, a molecular formula of C8H9N5, and a LogP of 0.82130 . Other properties such as the heavy atom count, hydrogen bond acceptor count, hydrogen bond donor count, and rotatable bond count can also be determined .

Mechanism of Action

Target of Action

It’s known that tetrazoles, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, act as nonclassical bioisosteres of carboxylic acids . They are often used in medicinal chemistry due to their near pKa values, allowing them to interact with a variety of biological targets .

Mode of Action

Tetrazoles are known for their electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that 2-(1-Tetrazolyl)benzylamine may interact with its targets in a similar manner.

Biochemical Pathways

Tetrazoles have been found to exhibit a broad range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 2-(1-Tetrazolyl)benzylamine may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a class of compounds to which 2-(1-tetrazolyl)benzylamine belongs, are more soluble in lipids than carboxylic acids . This allows medicine molecules to penetrate more easily through cell membranes, potentially enhancing the bioavailability of 2-(1-Tetrazolyl)benzylamine .

Result of Action

Given the broad range of biological activities exhibited by tetrazoles , it can be inferred that 2-(1-Tetrazolyl)benzylamine may have diverse molecular and cellular effects.

Action Environment

It’s known that environmental and stressing factors can directly influence the metabolism of plants, which are a source of many chemical compounds . This suggests that environmental factors could potentially influence the action of 2-(1-Tetrazolyl)benzylamine.

properties

IUPAC Name

[2-(tetrazol-1-yl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-5-7-3-1-2-4-8(7)13-6-10-11-12-13/h1-4,6H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAPGCSIVXSTJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Tetrazolyl)benzylamine

Synthesis routes and methods I

Procedure details

A solution of 2-Tetrazol-1-yl-benzonitrile (1.3 g, 7.6 mmol) in ethanol saturated with ammonia (125 ml) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere overnight. The reaction mixture was filtered over celite and concentrated to give 2-Tetrazol-1-yl-benzylamine; 1H NMR (CDCl3, 400 MHz) δ9.28 (s, 1H), 7.59 (m, 2H), 7.47 (m, 2H), 3.70 (s, 2H).
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Synthesis routes and methods II

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